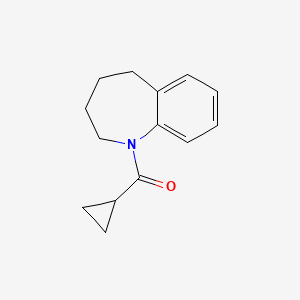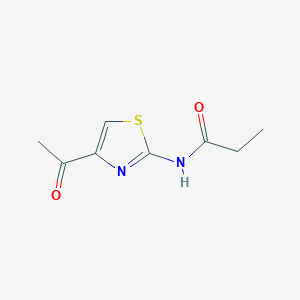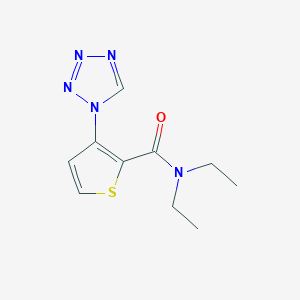
Cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzazepines and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of Cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood. It is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound may also have anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It may also have anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have promising results in preclinical studies. However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential as a therapeutic agent in humans.
Orientations Futures
There are several future directions for research on Cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its mechanism of action and potential therapeutic applications. Another direction is to optimize the synthesis method and improve the yield of the product. Finally, future research could focus on developing derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves the reaction of cyclopropylamine with 3,4-dihydro-2H-1,5-benzodiazepine-2-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified by column chromatography. The yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
Cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Propriétés
IUPAC Name |
cyclopropyl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(12-8-9-12)15-10-4-3-6-11-5-1-2-7-13(11)15/h1-2,5,7,12H,3-4,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPYMPAEHSYHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)



![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)

![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)

